Lenalidomide-acetamido-O-PEG4-C2-Cl is a synthetic derivative of lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain blood disorders. This compound incorporates a polyethylene glycol (PEG) moiety, enhancing its solubility and bioavailability, along with a chloro group that may facilitate further chemical modifications or conjugations. The molecular weight of Lenalidomide-acetamido-O-PEG4-C2-Cl is approximately 512.0 g/mol, making it suitable for various biochemical applications, particularly in targeted protein degradation technologies.
Lenalidomide-acetamido-O-PEG4-C2-Cl is derived from lenalidomide through a series of synthetic modifications. The original compound lenalidomide has been extensively studied for its therapeutic effects, leading to the development of various derivatives aimed at improving efficacy and reducing side effects .
This compound falls under the category of immunomodulatory agents and chemical probes. It is specifically classified as a PEGylated derivative, which enhances its pharmacokinetic properties compared to non-PEGylated compounds.
The synthesis of Lenalidomide-acetamido-O-PEG4-C2-Cl typically involves several key steps:
The industrial production of this compound utilizes batch reactors for controlled addition of reagents and monitoring reaction conditions. Purification techniques such as crystallization, filtration, and chromatography are employed to isolate the final product.
The molecular structure of Lenalidomide-acetamido-O-PEG4-C2-Cl features a core structure derived from lenalidomide, with an acetamido group and a PEG moiety attached to it. The chloro group is positioned at the end of the PEG chain.
The compound's molecular formula is CHClNO, and its molecular weight is approximately 512.0 g/mol. The presence of the PEG moiety significantly enhances solubility in aqueous environments, which is crucial for biological applications .
Lenalidomide-acetamido-O-PEG4-C2-Cl can undergo various chemical reactions:
Common reagents used for these reactions include:
Lenalidomide-acetamido-O-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. This mechanism contributes to its therapeutic efficacy against hematological cancers.
Lenalidomide-acetamido-O-PEG4-C2-Cl is characterized by enhanced solubility due to its PEG moiety, which allows for better dispersion in biological systems.
The presence of the chloro group makes this compound reactive towards nucleophiles, allowing for further chemical modifications that can enhance its therapeutic potential. Additionally, the acetamido group may undergo hydrolysis under acidic or basic conditions, leading to the release of acetic acid and the corresponding amine .
Lenalidomide-acetamido-O-PEG4-C2-Cl has a wide range of scientific research applications:
This compound represents a significant advancement in drug design, particularly in enhancing the therapeutic index while minimizing side effects associated with traditional immunomodulatory therapies.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8